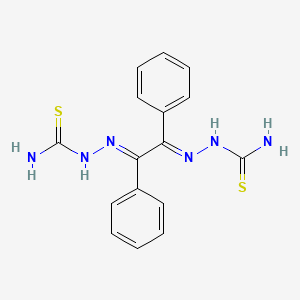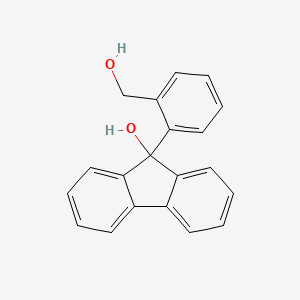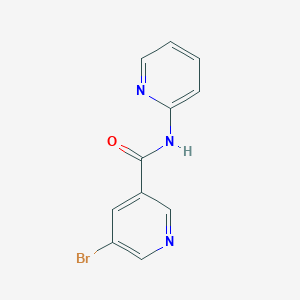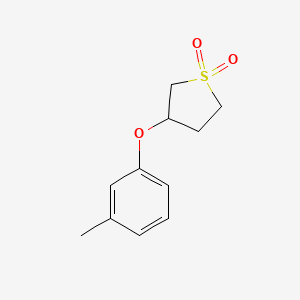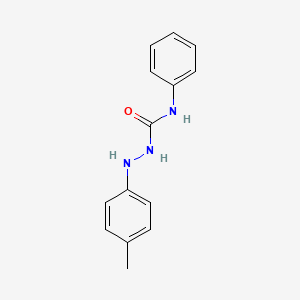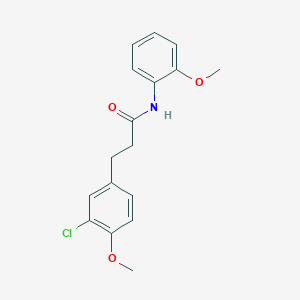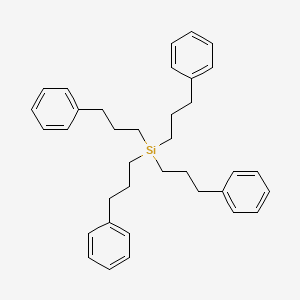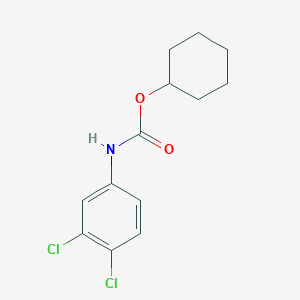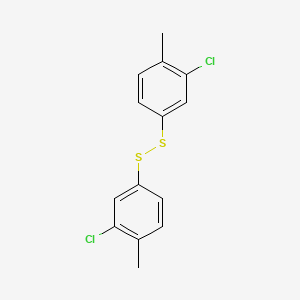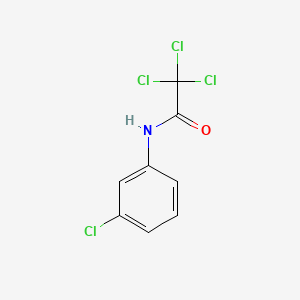
Acetanilide, 2,2,2,3'-tetrachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 2,2,2,3’-tetrachloro- is a chlorinated derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This compound is characterized by the presence of four chlorine atoms attached to the acetanilide structure, which significantly alters its chemical and physical properties.
準備方法
The synthesis of Acetanilide, 2,2,2,3’-tetrachloro- typically involves the chlorination of acetanilide. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the acetanilide molecule. Industrial production methods may involve more sophisticated techniques to ensure high yield and purity, such as using advanced chlorination reactors and purification systems.
化学反応の分析
Acetanilide, 2,2,2,3’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines, forming different substituted acetanilides.
科学的研究の応用
Acetanilide, 2,2,2,3’-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetanilide, 2,2,2,3’-tetrachloro- involves its interaction with various molecular targets. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
類似化合物との比較
Acetanilide, 2,2,2,3’-tetrachloro- can be compared with other chlorinated acetanilides, such as:
2,2,2,4’-Tetrachloro-2’-(trifluoromethyl)acetanilide: This compound has a trifluoromethyl group in addition to the chlorine atoms, which significantly alters its chemical properties and applications.
2,2,2-Trichloro-3’-(trifluoromethyl)acetanilide: Similar to the previous compound but with one less chlorine atom, affecting its reactivity and uses.
2,2-Dichloro-3’-(trifluoromethyl)acetanilide: With fewer chlorine atoms, this compound exhibits different chemical behavior and applications.
特性
CAS番号 |
3004-73-7 |
|---|---|
分子式 |
C8H5Cl4NO |
分子量 |
272.9 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
InChIキー |
ZCNFWVGKVHRKCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


